Cas no 1251570-71-4 (N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide)

N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide
- F3407-2991
- N-(2-bromo-4-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
- CHEMBL4541089
- N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- 1251570-71-4
- AKOS021678911
- N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
- VU0626669-1
-
- Inchi: 1S/C19H16BrN5OS/c1-11-7-8-14(13(20)9-11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
- InChI Key: MEYKQISDJBLWOF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1NC(CSC1C2=NN=C(C)N2C2C=CC=CC=2N=1)=O
Computed Properties
- Exact Mass: 441.02589g/mol
- Monoisotopic Mass: 441.02589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 97.5Ų
N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2991-20μmol |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-25mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-5mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-4mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-1mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-2mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-3mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-20mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-10μmol |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2991-15mg |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1251570-71-4 | 15mg |
$89.0 | 2023-09-10 |
N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide
Introduction to N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide (CAS No. 1251570-71-4)
N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide
This compound, identified by its CAS number 1251570-71-4, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates a unique combination of heterocyclic and aromatic rings, which has garnered considerable attention from researchers exploring novel therapeutic agents. The presence of a bromine substituent at the 2-position of the phenyl ring and the incorporation of a sulfanyl group linked to a triazoloquinoxalinone core contribute to its distinct chemical profile and potential biological activity.
The compound's structure is particularly noteworthy due to its potential applications in drug discovery. The sulfanyl group serves as a key pharmacophore, facilitating interactions with biological targets, while the triazoloquinoxalinone moiety is known for its stability and versatility in medicinal chemistry. These features make it an attractive candidate for further investigation into its pharmacological properties.
In recent years, there has been growing interest in the development of molecules that can modulate inflammatory pathways and immune responses. The unique scaffold of N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide suggests that it may have potential in this area. Preliminary studies have indicated that compounds with similar structures can exhibit anti-inflammatory effects by interacting with specific enzymes and receptors involved in the inflammatory cascade.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromine substituent at the 2-position of the phenyl ring is a critical step, as it influences the compound's reactivity and subsequent functionalization. The formation of the sulfanyl linkage to the triazoloquinoxalinone core is another key step that requires careful optimization to ensure high yield and purity.
One of the most compelling aspects of this compound is its potential for further derivatization. By modifying various functional groups within its structure, researchers can explore a wide range of biological activities. For instance, altering the sulfanyl group or introducing additional substituents on the phenyl ring could lead to new analogs with enhanced potency or selectivity.
The use of computational methods has also played a significant role in understanding the properties of N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide. Molecular modeling studies have helped researchers predict its binding interactions with potential target proteins and estimate its pharmacokinetic parameters. These insights are invaluable for guiding experimental design and optimizing drug-like properties.
In conclusion, N-(2-bromo-4-methylphenyl)-2-({1-methyl-1,2,4triazolo4,3-aquinoxalin-4-yl}sulfanyl)acetamide (CAS No. 1251570-71-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an exciting subject for future studies aimed at developing new therapeutic agents. As research in this area continues to evolve, this compound is likely to play an important role in advancing our understanding of disease mechanisms and identifying novel treatment strategies.
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